5-(Piperidin-2-yl)pyrimidine

Catalog No.
S3664838
CAS No.
1273648-33-1
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-2-yl)pyrimidine

CAS Number

1273648-33-1

Product Name

5-(Piperidin-2-yl)pyrimidine

IUPAC Name

5-piperidin-2-ylpyrimidine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2

InChI Key

VEDOGBLDKCMJKM-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CN=CN=C2

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2

5-(Piperidin-2-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a piperidine group at the 5-position. It has garnered attention in pharmaceutical chemistry due to its potential as a building block for various biologically active compounds. The structural formula can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting neurological and cardiovascular conditions.

Typical of pyrimidine derivatives:

  • Substitution Reactions: The nitrogen atoms in the pyrimidine ring can be involved in electrophilic substitution, allowing for the introduction of different substituents.
  • N-alkylation: The piperidine nitrogen can participate in N-alkylation reactions, facilitating the synthesis of more complex derivatives.
  • Reduction Reactions: The compound can also undergo reduction to yield amines or other functional groups, enhancing its reactivity and potential applications.

Research indicates that 5-(Piperidin-2-yl)pyrimidine exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases .
  • Anticancer Activity: Variants of this compound have been investigated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects: Some studies suggest that derivatives of 5-(Piperidin-2-yl)pyrimidine may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

The synthesis of 5-(Piperidin-2-yl)pyrimidine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate piperidine and pyrimidine precursors, cyclization can be facilitated under acidic or basic conditions.
  • Bromination and Substitution: As detailed in patents, bromination followed by nucleophilic substitution with piperidine can yield the target compound efficiently .
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps including protection-deprotection strategies and coupling reactions to build the desired structure.

5-(Piperidin-2-yl)pyrimidine finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs aimed at treating various diseases, including hypertension and cancer.
  • Chemical Research: Utilized in studies exploring new chemical entities with enhanced biological activity.
  • Material Science: Investigated for potential uses in developing novel materials due to its unique chemical properties.

Studies on 5-(Piperidin-2-yl)pyrimidine have focused on its interactions with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Investigations into its affinity for certain receptors (e.g., dopamine or serotonin receptors) are crucial for understanding its pharmacological profile .
  • In Vivo Studies: Animal models have been employed to evaluate the efficacy and safety of this compound, providing data essential for drug development.

Several compounds share structural similarities with 5-(Piperidin-2-yl)pyrimidine, each exhibiting unique properties:

Compound NameStructure SimilarityNotable Activity
2-PyrimidinamineSimilar ring structureAntimicrobial properties
4-PiperidinylpyrimidinePiperidine substitutionAnticancer activity
6-(Piperidin-1-yl)pyrimidin-4-oneAltered nitrogen positionNeuroprotective effects

Uniqueness of 5-(Piperidin-2-yl)pyrimidine

What sets 5-(Piperidin-2-yl)pyrimidine apart from these similar compounds is its specific positioning of the piperidine group which influences its biological activity profile and pharmacokinetics. This unique arrangement allows it to interact differently with biological targets compared to its analogs.

XLogP3

0.5

Dates

Last modified: 08-20-2023

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